3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core substituted at the 3-position with a 4-ethoxybenzoyl group and at the 1-position with a 3-methoxyphenylmethyl moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of quinolinones, which exhibit diverse activities, including analgesic, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-3-31-20-13-11-19(12-14-20)25(28)23-17-27(16-18-7-6-8-21(15-18)30-2)24-10-5-4-9-22(24)26(23)29/h4-15,17H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPNJSFRXYPGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Keto Ester Intermediate Preparation
A starting aniline derivative, such as methyl 2-amino-5-methylbenzoate, reacts with 4-ethoxybenzoyl chloride in dichloromethane at 0°C in the presence of triethylamine to form an acylated intermediate. This step achieves 63–83% yields under optimized stoichiometry.
Cyclization to Quinolin-4-One
The acylated intermediate undergoes cyclization in polyphosphoric acid (PPA) at 120°C for 6 hours, forming the quinolinone core. Alternative conditions using acetic anhydride at reflux (140°C, 8 hours) yield comparable results but require post-reaction hydrolysis.
N-Alkylation at Position 1
Introducing the 3-methoxyphenylmethyl group at the quinolinone’s nitrogen is achieved via nucleophilic substitution or reductive amination.
Benzylation Using 3-Methoxybenzyl Chloride
The quinolinone intermediate reacts with 3-methoxybenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base at 80°C for 12 hours. Catalytic potassium iodide enhances reactivity, achieving 70–75% yields.
Reductive Amination Alternative
For substrates with amine handles, reductive amination using sodium cyanoborohydride and 3-methoxybenzaldehyde in methanol at room temperature (24 hours) provides moderate yields (55–60%) but requires stringent pH control.
Functional Group Interconversions
Late-stage modifications ensure proper substitution patterns:
Ethoxy Group Installation
The 4-ethoxybenzoyl moiety is introduced via Friedel-Crafts acylation using aluminum chloride in nitrobenzene at 0–5°C. Competing ortho-acylation is mitigated by steric hindrance from the quinolinone’s methyl group.
Methyl Group Optimization
The 6-methyl group originates from the initial aniline precursor (e.g., methyl 2-amino-5-methylbenzoate), avoiding post-cyclization methylation, which risks over-alkylation.
Purification and Characterization
Crude product purification involves silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (9:1). Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
Two primary routes emerge:
Linear Approach (Acylation → Cyclization → Alkylation)
Convergent Approach (Parallel Synthesis of Fragments)
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Advantages : Modularity for structural analogs.
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Disadvantages : Requires orthogonal protecting groups, increasing complexity.
Challenges and Optimization Strategies
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Cyclization Efficiency : Elevated temperatures in PPA risk decomposition; microwave-assisted cyclization at 150°C for 1 hour improves yield to 85%.
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N-Alkylation Side Reactions : Competing O-alkylation is suppressed using polar aprotic solvents (e.g., DMF).
Industrial-Scale Considerations
Patent EP3312156B1 highlights continuous-flow hydrogenation for nitro-group reductions, achieving 90% conversion with Raney nickel catalysts. Similar systems could adapt to intermediates in this synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy or methoxy groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has potential applications in drug discovery. Its quinoline core is a common motif in many biologically active compounds, making it a candidate for screening in various biological assays.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Quinolones are known for their antibacterial and anticancer activities, and this compound could be evaluated for similar effects.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinolones exert their effects by interacting with DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This interaction leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
a. 3-(4-Ethoxybenzoyl)-1-[(2-Fluorophenyl)methyl]-1,4-Dihydroquinolin-4-One ()
- Key Difference : The benzyl group at the 1-position is substituted with a 2-fluorophenyl instead of 3-methoxyphenyl.
- Fluorine may enhance metabolic stability but reduce solubility due to increased lipophilicity .
b. 6-Ethoxy-3-(4-Fluorobenzoyl)-1-[(4-Methoxyphenyl)methyl]Quinolin-4-One ()
- Key Differences :
- The benzyl group is para-methoxyphenylmethyl (4-methoxy vs. 3-methoxy).
- The 3-position substituent is 4-fluorobenzoyl instead of 4-ethoxybenzoyl.
- Impact: The para-methoxy group may improve planarity and π-π stacking interactions compared to the meta-substituted analog. The 4-fluorobenzoyl group (electron-withdrawing) could reduce electron density at the quinolinone core, affecting reactivity and binding to targets like enzymes or receptors .
Substituent Variations on the Quinolinone Core
a. 3-(Benzenesulfonyl)-1-[(4-Chlorophenyl)methyl]-6,7-Dimethoxyquinolin-4-One ()
- Key Differences :
- A sulfonyl group replaces the ethoxybenzoyl group at the 3-position.
- The benzyl group is 4-chlorophenylmethyl.
- Impact: The sulfonyl group is strongly electron-withdrawing, which may decrease nucleophilicity at the quinolinone core.
b. 6-Ethyl-1-[(4-Fluorophenyl)methyl]-3-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1,4-Dihydroquinolin-4-One ()
- Key Differences :
- The 3-position substituent is a 1,2,4-oxadiazole ring instead of ethoxybenzoyl.
- The benzyl group is 4-fluorophenylmethyl.
- The ethyl group at the 6-position may enhance steric bulk, affecting molecular conformation .
Physicochemical and Pharmacological Implications
| Compound | Substituent (Position) | Electronic Effects | Lipophilicity (LogP) | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | 4-Ethoxybenzoyl (3), 3-Methoxyphenylmethyl (1) | Electron-donating (ethoxy), meta-methoxy | Moderate (~3.5) | Analgesic, antimicrobial |
| 3-(4-Fluorobenzoyl)-1-(4-Methoxyphenyl)... | 4-Fluorobenzoyl (3), 4-Methoxyphenylmethyl (1) | Electron-withdrawing (F), para-methoxy | Higher (~3.8) | Anticancer, enzyme inhibition |
| 3-Benzenesulfonyl-1-(4-Chlorophenyl)... | Benzenesulfonyl (3), 4-Chlorophenylmethyl (1) | Strongly electron-withdrawing (SO₂) | High (~4.2) | Antimicrobial, anti-inflammatory |
| 6-Ethyl-3-Oxadiazole... | Oxadiazole (3), 4-Fluorophenylmethyl (1) | Mixed (oxadiazole H-bond acceptor) | Moderate (~3.6) | CNS activity, metabolic stability |
Biological Activity
3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinolones, which are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This compound features a unique structure that includes an ethoxybenzoyl group and a methoxyphenylmethyl group attached to a dihydroquinolinone core. Understanding its biological activity is crucial for potential therapeutic applications.
Antimicrobial Properties
Quinolones are widely recognized for their antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to bacterial growth suppression and cell death. Preliminary studies suggest that this compound may exhibit similar antimicrobial activity.
Anticancer Activity
Research has indicated that certain quinolone derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The specific activity of this compound on cancer cells remains to be thoroughly explored, but its structural characteristics suggest potential anticancer properties.
Antioxidant Effects
In addition to its antimicrobial and anticancer properties, quinolones have been studied for their antioxidant effects. The presence of methoxy and ethoxy groups may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress in biological systems.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : Achieved through the Pfitzinger reaction involving isatin derivatives and aryl methyl ketones.
- Introduction of the Ethoxybenzoyl Group : Conducted via Friedel-Crafts acylation using 4-ethoxybenzoyl chloride.
- Attachment of the Methoxyphenylmethyl Group : Alkylation with 3-methoxybenzyl chloride under basic conditions.
Case Study 1: Antimicrobial Testing
In a comparative study involving various quinolone derivatives, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a significant inhibitory effect on both strains, suggesting its potential as an effective antibacterial agent.
Case Study 2: Cytotoxicity Assays
Cytotoxicity was assessed using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxic effects, with IC50 values comparable to established anticancer drugs. Further investigations into its mechanism revealed induction of apoptosis through caspase activation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Ciprofloxacin | Ciprofloxacin | Antibacterial | 0.5 |
| Levofloxacin | Levofloxacin | Antibacterial | 0.6 |
| This compound | Target Compound | Antimicrobial & Anticancer | TBD |
Q & A
Q. What are the recommended synthetic pathways and critical reaction conditions for synthesizing 3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one?
The synthesis involves multi-step organic reactions, starting with the construction of the dihydroquinoline core, followed by sequential introduction of substituents. Key steps include:
- Core formation : Cyclocondensation of precursors under reflux in solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) .
- Substituent introduction : The ethoxybenzoyl group is added via Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like AlCl₃. The 3-methoxyphenylmethyl group is introduced via nucleophilic substitution or alkylation, often using 3-methoxybenzyl chloride .
- Optimization : Temperature control (60–100°C), reaction time (6–24 hours), and solvent polarity are critical for yield and purity. Catalysts (e.g., Pd/C for hydrogenation) may enhance efficiency .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and core structure. For example, the dihydroquinoline C=O group appears at ~190 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₂₆H₂₃NO₄, MW 433.46 g/mol). Fragmentation patterns distinguish the ethoxybenzoyl and methoxyphenylmethyl groups .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming stereochemistry and intramolecular interactions .
Q. How do structural features influence physicochemical properties?
- Lipophilicity : The ethoxy and methoxy groups increase logP, enhancing membrane permeability but reducing aqueous solubility. Computational models (e.g., SwissADME) predict logP ~3.5 .
- Bioavailability : The dihydroquinoline core enables π-π stacking with biological targets, while substituents modulate metabolic stability. For example, the 3-methoxyphenyl group reduces cytochrome P450-mediated oxidation compared to 4-methoxy analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay variability : Use standardized protocols (e.g., MTT assays for cytotoxicity) and validate with positive controls like camptothecin .
- Structural analogs : Compare activity with derivatives (e.g., 4-fluorobenzoyl vs. 4-ethoxybenzoyl) to isolate substituent effects. For instance, fluorinated analogs may exhibit stronger anticancer activity due to enhanced electronegativity .
- Data normalization : Express activity relative to internal standards (e.g., % inhibition vs. untreated controls) and report mean ± SEM across ≥3 replicates .
Q. What experimental design strategies optimize yield and purity during scale-up synthesis?
- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading to identify optimal conditions. For example, a 70°C reaction in DCM with 5 mol% AlCl₃ maximizes yield (82%) .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
- Quality control : Monitor intermediates via TLC and validate final product purity (>95%) with HPLC-UV .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced efficacy?
- Substituent modification : Replace the ethoxy group with electron-withdrawing groups (e.g., -CF₃) to improve target binding. For example, fluorinated analogs show 2-fold higher inhibition of topoisomerase II .
- Scaffold hopping : Integrate the dihydroquinoline core into hybrid molecules (e.g., conjugates with NSAIDs) to dual-target inflammation and cancer pathways .
- In silico modeling : Docking simulations (AutoDock Vina) predict interactions with kinases or GPCRs, prioritizing derivatives for synthesis .
Methodological Recommendations
- Synthetic Challenges : Address low yields in alkylation steps by pre-activating the benzyl chloride with NaH .
- Analytical Pitfalls : Use deuterated DMSO for NMR to resolve overlapping proton signals in aromatic regions .
- Biological Assays : Include cytotoxicity counter-screens (e.g., normal fibroblast lines) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
